2-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide
Description
2-Chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide is a halogenated acetamide derivative characterized by a nitro group at the 2-position, a trifluoromethyl group at the 4-position, and a chloroacetamide moiety attached to the aromatic ring. This compound has been studied as a key intermediate in organic synthesis and agrochemical research, particularly for its structural features that influence reactivity and biological activity . Its discontinued commercial availability (CymitQuimica, 2025) underscores its specialized applications in research settings .
Properties
IUPAC Name |
2-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2O3/c10-4-8(16)14-6-2-1-5(9(11,12)13)3-7(6)15(17)18/h1-3H,4H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTMEIIXQFXCOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Nitration: The starting material, 2-chloro-4-(trifluoromethyl)aniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the chloro group.
Acetylation: The nitrated product is then acetylated using acetic anhydride in the presence of a base such as pyridine to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: The major product is 2-amino-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
Overview
2-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide, with the molecular formula C9H6ClF3N2O3, is a compound notable for its unique chemical structure, which includes a chloro group, a nitro group, and a trifluoromethyl group on a phenyl ring. This configuration contributes to its diverse applications in various fields, particularly in medicinal chemistry and material science.
Pharmaceuticals
The compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory and hormonal pathways. Its potential as a selective androgen receptor modulator (SARM) has been highlighted in studies, indicating that structural modifications can significantly influence its biological activity and pharmacokinetics.
Agrochemicals
In agrochemical research, this compound has been explored for its herbicidal properties. Its ability to inhibit specific enzymes in plant metabolism makes it a candidate for developing new herbicides and pesticides .
Material Science
The compound is also utilized in the synthesis of advanced materials with desirable electronic and optical properties. Its unique functional groups allow for modifications that can enhance material performance in various applications.
Case Studies and Research Findings
Recent studies have evaluated the pharmacological properties of this compound:
- Antimicrobial Evaluation : Research indicated significant inhibitory concentrations against various pathogens, suggesting its potential as a broad-spectrum antimicrobial agent.
- Anti-inflammatory Activity : Investigations showed that the compound effectively reduced inflammation markers in animal models, indicating its utility in treating chronic inflammatory conditions.
- Safety Profile : Toxicological assessments reported a favorable safety profile with minimal adverse effects at therapeutic doses, supporting its potential for clinical applications .
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme.
Signal Transduction Pathways: It can interfere with signal transduction pathways by modulating the activity of key proteins involved in these pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Substituted Phenylacetamides
Key Observations :
Key Findings :
- The target compound’s nitro group may limit direct bioactivity compared to 6a, which lacks nitro but shows strong repellency. This suggests that substituent position (e.g., nitro at 2 vs. CF₃ at 3) critically modulates interactions with biological targets .
- Chloroacetamides with alkyl substituents (e.g., 2-ethyl-6-methyl) are prioritized in pesticide pipelines due to their herbicidal activity, highlighting the role of steric bulk in target binding .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The target compound’s nitro and acetamide groups may facilitate intermolecular interactions, similar to 2-chloro-N-(4-fluorophenyl)acetamide, which forms infinite chains via N–H···O bonds .
- Steric Effects: In analogs like 2-chloro-N-(3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)acetamide, steric hindrance from bulky substituents increases dihedral angles (71.5°) between aromatic rings, reducing planarity compared to the target compound .
Biological Activity
2-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C9H6ClF3N2O3. Its unique structural features, including a chloro group, a nitro group, and a trifluoromethyl group on a phenyl ring, contribute to its significant biological activity and potential applications in medicinal chemistry. This article explores the biological mechanisms, structure-activity relationships, and potential therapeutic applications of this compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, thus preventing substrate access. This mechanism is crucial for its potential as a therapeutic agent.
- Signal Transduction Modulation : It can interfere with signal transduction pathways by modulating the activity of key proteins involved in these pathways, which may influence various cellular processes.
Structure-Activity Relationship (SAR)
Research indicates that the biological activity of this compound is influenced by its structural components:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as nitro and trifluoromethyl enhances the compound's reactivity and biological potency. Studies have shown that compounds with such groups exhibit improved activity against certain biological targets compared to those with electron-donating groups .
- Substitution Patterns : Variations in the substitution pattern on the phenyl ring significantly affect the compound's reactivity and biological effects. For instance, different positions of the trifluoromethyl group can lead to variations in enzyme inhibition and receptor modulation.
Biological Activity
The compound has been studied for several biological activities:
- Selective Androgen Receptor Modulator (SARM) : Preliminary studies suggest that this compound may act as a SARM, which could have implications in treating hormone-related conditions.
- Antimicrobial Properties : There are indications that this compound exhibits antimicrobial activity, potentially making it useful in developing new antibiotics.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide | Similar chloro and nitro groups | Different positioning affects reactivity |
| N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide | Lacks nitro group | Potentially less bioactive due to fewer electron-withdrawing groups |
| 3-Trifluoromethylaniline | Base structure for synthesis | Precursor for various derivatives |
This table illustrates how variations in substituents influence the biological properties of related compounds.
Case Studies
Recent studies have highlighted the potential applications of this compound in various therapeutic contexts:
- Antiparasitic Activity : In a study focusing on cryptosporidiosis treatment, compounds similar to this compound showed promising results against Cryptosporidium with low effective concentrations (EC50 values around 0.17 μM) .
- Cancer Research : Investigations into its mechanism revealed potential off-target effects that may contribute to anticancer activity, although further studies are needed to confirm these findings .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]acetamide?
- Methodology :
- Nucleophilic substitution : React 2-nitro-4-(trifluoromethyl)aniline with chloroacetyl chloride in dichloromethane (DCM) at 273 K with triethylamine as a base to neutralize HCl byproducts .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (>95%) and melting point analysis .
- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of aniline to chloroacetyl chloride) and reaction time (3–5 hours) to maximize yield (typically 60–75%) .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Techniques :
- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., C–H···O hydrogen bonds) .
- Spectroscopy :
- NMR : Analyze and NMR shifts to confirm substituent positions (e.g., trifluoromethyl group at δ 120–125 ppm in NMR) .
- IR : Identify carbonyl (C=O) stretch at ~1680 cm and nitro (NO) vibrations at ~1520 cm .
Q. What preliminary assays are recommended to evaluate biological activity?
- Approach :
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC determination) .
- Antimicrobial activity : Conduct disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
- Cytotoxicity : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–50 µM .
Advanced Research Questions
Q. How can contradictions in spectroscopic or bioactivity data be resolved?
- Strategies :
- Solvent effects : Repeat NMR in deuterated DMSO or CDCl to assess solvent-induced shifts .
- Crystallographic validation : Compare experimental X-ray data with DFT-optimized structures to identify conformational discrepancies .
- Biological replicates : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC) to confirm activity trends .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
- Tools :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic sites (e.g., chloroacetamide group) .
- Reaction path sampling : Use nudged elastic band (NEB) methods to simulate SN mechanisms with nucleophiles like thiols or amines .
- Solvent modeling : Apply COSMO-RS to predict solvation effects on reaction rates in polar aprotic solvents (e.g., DMF vs. acetonitrile) .
Q. How can the compound’s mechanism of action be elucidated in complex biological systems?
- Integrated workflow :
- Proteomics : Perform pull-down assays with biotinylated derivatives to identify protein targets .
- Molecular docking : Use AutoDock Vina to map binding poses in enzyme active sites (e.g., quinazoline derivatives targeting ATP-binding pockets) .
- Metabolomics : Track metabolic perturbations via LC-MS in treated cell lines to identify pathway disruptions (e.g., TCA cycle inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
